molecular formula C10H8F3NO3 B14805465 5-Cyclopropoxy-2-(trifluoromethyl)isonicotinic acid

5-Cyclopropoxy-2-(trifluoromethyl)isonicotinic acid

Cat. No.: B14805465
M. Wt: 247.17 g/mol
InChI Key: ULHUSOWGMWUYES-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-(trifluoromethyl)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids It is characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Cyclopropoxy-2-(trifluoromethyl)isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The cyclopropoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological activities and lead to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-(trifluoromethyl)isonicotinic acid is unique due to the presence of both cyclopropoxy and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

5-cyclopropyloxy-2-(trifluoromethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H8F3NO3/c11-10(12,13)8-3-6(9(15)16)7(4-14-8)17-5-1-2-5/h3-5H,1-2H2,(H,15,16)

InChI Key

ULHUSOWGMWUYES-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2C(=O)O)C(F)(F)F

Origin of Product

United States

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